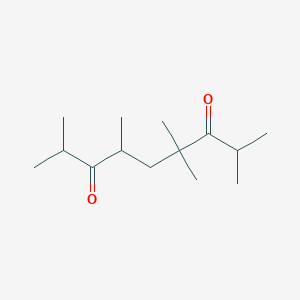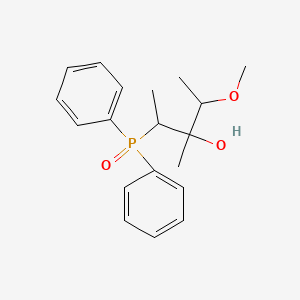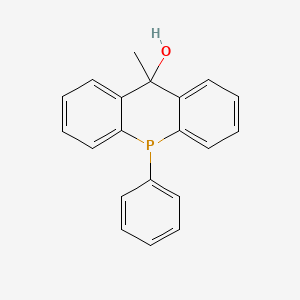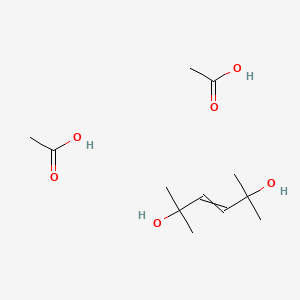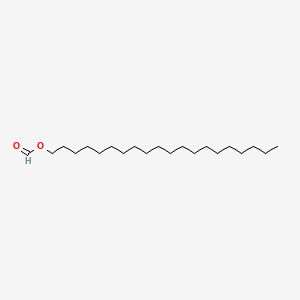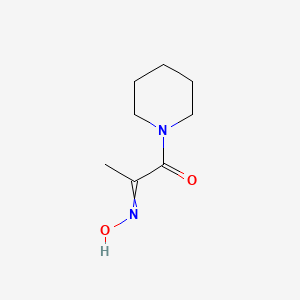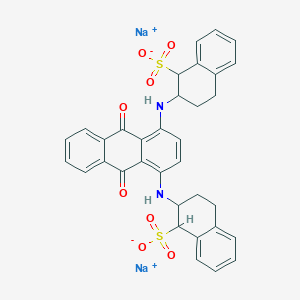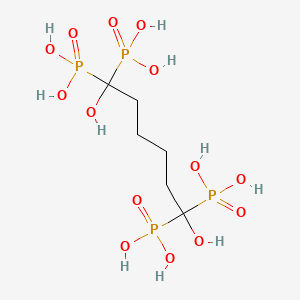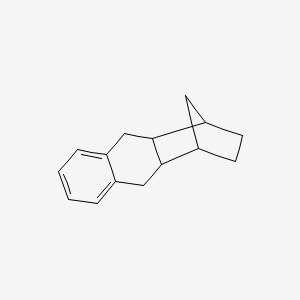
1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene is a polycyclic hydrocarbon with a unique structure that includes a methano bridge
Méthodes De Préparation
The synthesis of 1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further hydrogenation and cyclization to form the desired polycyclic structure .
Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. These methods often utilize catalysts and specific reaction conditions to ensure high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method, resulting in the formation of fully saturated hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation using bromine or chlorine can introduce halogen atoms into the compound, which can then be further modified through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces saturated hydrocarbons .
Applications De Recherche Scientifique
1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex polycyclic structures.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its structural similarity to certain bioactive compounds.
Mécanisme D'action
The mechanism by which 1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the strain and stability of its polycyclic structure. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene can be compared to other polycyclic hydrocarbons such as:
1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: Similar in structure but lacks the methano bridge, leading to different reactivity and applications.
1,45,89,10-Trimethanoanthracene: Contains additional methano bridges, resulting in a more complex structure and potentially different chemical properties.
1H-Cycloprop[e]azulene: Another polycyclic hydrocarbon with a different ring system, leading to unique chemical and physical properties.
Propriétés
Numéro CAS |
67341-99-5 |
|---|---|
Formule moléculaire |
C15H18 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
tetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8-triene |
InChI |
InChI=1S/C15H18/c1-2-4-11-9-15-13-6-5-12(7-13)14(15)8-10(11)3-1/h1-4,12-15H,5-9H2 |
Clé InChI |
ZBUZDZZLYLRCTF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2CC4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




